molecular formula C20H16BrN3S B2909074 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile CAS No. 683256-76-0

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2909074
CAS No.: 683256-76-0
M. Wt: 410.33
InChI Key: XVQAPQFVPSBVSE-LFIBNONCSA-N
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Description

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile is a potent and selective small-molecule inhibitor primarily investigated for its activity against various protein kinases. Its core structure, featuring a (2,6-dimethylphenyl)amino group linked to a cyanopropenenitrile backbone, is characteristic of compounds designed to target the ATP-binding site of kinases. This compound has shown significant research value in the study of oncogenic signaling pathways , particularly those driven by aberrant kinase activity. Its mechanism of action involves the potent inhibition of specific receptor tyrosine kinases, which can lead to the induction of apoptosis and the suppression of proliferation in malignant cell lines. Researchers utilize this chemical probe to elucidate the complex roles of kinases in disease pathogenesis and to explore potential therapeutic strategies for cancers and other proliferative disorders. The (2E)-isomer is critical for ensuring optimal binding conformation and biological efficacy , making it a precise tool for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQAPQFVPSBVSE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.

    Amination: The dimethylphenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring and the bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The acrylonitrile moiety can participate in covalent bonding with nucleophilic sites in biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to a structurally related analog reported in Acta Crystallographica Section E:
(2E)-4-(4-Bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl-2-yl}-3-phenyl-2,3-dihydro-1,3-thiazole .

Table 1: Structural Comparison
Feature Target Compound Analog from
Bromophenyl Position 3-bromophenyl (meta-substitution) 4-bromophenyl (para-substitution)
Thiazole Modification Fully unsaturated thiazole ring 2,3-dihydrothiazole (partially saturated)
Functional Groups Nitrile, (2,6-dimethylphenyl)amino Hydrazinyl, 4-methylphenylethylidene
Phenyl Substituents 2,6-dimethylphenyl on amino group Phenyl and 4-methylphenylethylidene on hydrazine
Molecular Conformation Prop-2-enenitrile chain with E-configuration Hydrazine-derived Z-configuration

Implications of Structural Variations

Bromine Position :

  • The meta-bromine in the target compound may alter electronic effects (e.g., inductive withdrawal) and steric bulk compared to the para-bromine in the analog. This could influence crystal packing or binding affinity in biological systems.

The dihydrothiazole analog’s partial saturation may reduce rigidity .

Functional Group Effects :

  • The nitrile group in the target compound is strongly electron-withdrawing, which could enhance reactivity in nucleophilic additions or stabilize charge-transfer complexes. In contrast, the hydrazinyl group in the analog may participate in hydrogen bonding or metal coordination .

The analog’s 4-methylphenylethylidene group offers less steric bulk but may enhance hydrophobic interactions.

Biological Activity

The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile is a synthetic derivative of thiazole and has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C19H17BrN2O2SC_{19}H_{17}BrN_2O_2S, with a molecular weight of approximately 396.32 g/mol. The compound features a thiazole ring, a bromophenyl group, and a dimethylphenyl amino group, which contribute to its biological properties.

Crystallographic Data

The crystal structure analysis reveals significant details about the compound’s geometry, including bond lengths and angles that fall within expected ranges. The structure consists of one formula unit and one water molecule in the asymmetric unit, indicating potential hydrogen bonding interactions which may influence its biological activity .

ParameterValue
aa (Å)7.8069(5)
bb (Å)8.0787(5)
cc (Å)15.7738(9)
α\alpha (°)97.540(2)
β\beta (°)90.179(2)
γ\gamma (°)104.507(2)

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : Compounds similar to the target molecule have demonstrated IC50 values indicating effective inhibition of cell growth in leukemia and solid tumor models .
  • Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibiting key signaling pathways involved in tumor progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Selective COX-2 Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), which is often upregulated in inflammatory conditions .
  • Oxidative Stress Reduction : The ability to reduce oxidative stress may also contribute to its anti-inflammatory effects, as seen in related thiazole derivatives.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated a related thiazole compound against FaDu cells (a human pharyngeal squamous cell carcinoma line). The compound exhibited an IC50 value of 1.73 μM, indicating potent antiproliferative activity .
  • Mechanistic Insights : In vitro assays revealed that the compound induced apoptosis through increased levels of cleaved caspase-3 and enhanced autophagy markers such as LC3A/B .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key proteins involved in cancer signaling pathways, supporting experimental findings regarding its anticancer efficacy .

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